4-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
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Overview
Description
4-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.06023472 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
One study explores the synthesis of 1,4-dihydropyridine derivatives using similar compounds, showcasing their potential in creating valuable chemical intermediates (Stanovnik et al., 2002). Another research demonstrates the molecular structure of a closely related compound, highlighting its planar structure and potential for forming hydrogen bonds, which could be essential in materials science and supramolecular chemistry (Kosma et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects, indicating potential applications in protecting metals against corrosion (Hu et al., 2016). This research suggests that compounds with similar thiazolidinone backbones could be explored for corrosion resistance applications.
Pharmaceutical Research
Thiazolidinone derivatives have been investigated for their anti-inflammatory and antimicrobial activities. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline showed promising anti-inflammatory properties (Lynch et al., 2006). Moreover, a study on thiazoles as corrosion inhibitors also touches upon their potential biological applications, given their mixed-type inhibition properties which could parallel in bioactive compound development (Quraishi & Sharma, 2005).
Drug Discovery and Development
Research into 4-thiazolidinone derivatives active as novel allosteric inhibitors of protein tyrosine phosphatase 1B (PTP1B) showcases the therapeutic potential of these compounds in treating metabolic disorders and inflammatory diseases (Ottanà et al., 2017). This indicates the significance of thiazolidinone derivatives in developing new therapeutic agents.
Materials Science
A study on the modification of starch with a chromophoric system similar to the compound reveals applications in creating photoactive materials. This modification enhances the light absorption and stability of the materials, suggesting uses in dyes and coatings (Chandran et al., 2012).
Properties
IUPAC Name |
4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-20(2)14-7-3-12(4-8-14)11-16-17(22)21(19(25)26-16)15-9-5-13(6-10-15)18(23)24/h3-11H,1-2H3,(H,23,24)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKTXKTHISNKR-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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